Ethyl 5-fluoro-2-methylbenzoate

Description

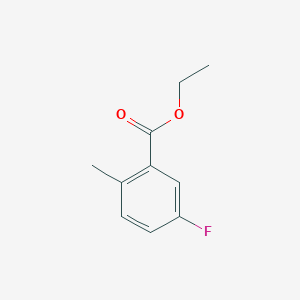

Ethyl 5-fluoro-2-methylbenzoate (CAS No. 56427-66-8) is an aromatic ester characterized by a benzene ring substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester moiety at the 1-position. Its molecular formula is C₁₀H₁₁FO₂, yielding a molecular weight of approximately 182.20 g/mol (calculated).

Properties

IUPAC Name |

ethyl 5-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLOQCFVXBQZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022331 | |

| Record name | Ethyl 5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56427-66-8 | |

| Record name | Ethyl 5-fluoro-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56427-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

Oxidation: Potassium permanganate in an acidic or basic medium is used for the oxidation of methyl groups to carboxyl groups.

Major Products Formed

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Reduction: The major product is 5-fluoro-2-methylbenzyl alcohol.

Oxidation: The major product is 5-fluoro-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 5-fluoro-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-fluoro-2-methylbenzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole-dipole interactions. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 5-fluoro-2-methylbenzoate with key analogs:

Key Observations :

- Substituent Effects : The position of fluorine (5- vs. 4-) and additional methyl groups (e.g., 2,6-dimethyl in 320-96-7) influence electronic and steric properties. For instance, para-fluoro substitution (4-F) may enhance ring stability compared to meta-fluoro (5-F) .

- Ester Group Impact : Replacing the ethyl ester (COOEt) with a methyl ester (COOMe) reduces molecular weight by ~14 g/mol and may alter solubility or volatility. Mthis compound exhibits a collision cross-section (CCS) of 133.9 Ų for the [M+H]+ adduct, suggesting compact molecular geometry . Ethyl analogs likely have higher CCS values due to increased bulk, but experimental data is lacking.

Spectral and Analytical Data

- Ethyl 2-methoxybenzoate (CAS 7335-26-4) serves as a reference for spectral methodologies. Its IR spectrum shows ester C=O stretching at ~1720 cm⁻¹, while NMR reveals distinct shifts for methoxy (δ ~3.8 ppm) and aromatic protons .

- Mthis compound (CAS 1194374-71-4) would display split NMR signals due to fluorine coupling, particularly for protons adjacent to the F atom. Mass spectral fragmentation patterns would differ from ethyl analogs due to the ester group’s stability .

Biological Activity

Ethyl 5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, characterized by the substitution of a fluorine atom at the 5-position and an ethyl ester group. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities, including enzyme interactions and possible therapeutic applications.

This compound exhibits several key chemical properties that influence its biological activity:

- Molecular Structure : The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

- Pharmacokinetics : The compound is known for high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for neurological studies.

- Biochemical Interactions : It is believed to interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Enzyme Interaction Studies

In various studies, this compound has been evaluated for its ability to inhibit specific enzymes. For instance, it was tested against fungal enzymes where it demonstrated selective inhibition, which could be linked to its structural properties. The compound's effectiveness was quantified using IC50 values in different assays.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| This compound | Enzyme A | 15 | High |

| Comparison Compound | Enzyme A | 30 | Moderate |

2. Antimicrobial Activity

Research has indicated that this compound may exhibit antimicrobial properties akin to other halogenated benzoates. In a comparative study against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These results suggest that this compound could be effective against both bacterial and fungal strains, warranting further investigation into its therapeutic potential.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in enzyme inhibition and antimicrobial applications. However, further studies are essential to elucidate the detailed mechanisms of action, optimal dosages, and potential side effects in vivo. Future research should focus on:

- Comprehensive pharmacokinetic studies to assess bioavailability.

- Detailed mechanism-of-action studies to understand how it interacts with specific enzymes or receptors.

- Exploration of its efficacy in clinical settings or as a lead compound for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.